

BAY 61-3606 Hydrochloride: In Vitro Assay Protocols and Application Notes

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Compound of Interest

Compound Name: BAY 61-3606 hydrochloride

Cat. No.: B1588918

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Introduction

BAY 61-3606 hydrochloride is a potent, ATP-competitive, and highly selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial in the signaling pathways of various immune cells.[1][2][3] With a K_i of 7.5 nM and an IC_{50} of 10 nM for Syk, it demonstrates significant potential in inflammation research and oncology by modulating immune responses and inducing cell cycle arrest and apoptosis in cancer cells.[4][5][6] This document provides detailed protocols for in vitro assays to evaluate the efficacy of BAY 61-3606 and summarizes its activity across various cell lines.

Mechanism of Action

BAY 61-3606 primarily exerts its effects by inhibiting Syk, thereby disrupting downstream signaling cascades such as the B cell receptor (BCR) and Fc receptor (FcR) pathways.[1][4] This inhibition can suppress the release of inflammatory mediators and cytokines.[3] Interestingly, in some cancer cell lines, BAY 61-3606 has been shown to induce apoptosis and downregulate Mcl-1, an anti-apoptotic protein, in a Syk-independent manner, suggesting off-target effects, notably on Cyclin-Dependent Kinase 9 (CDK9).[4][7]

Data Presentation

In Vitro Efficacy of BAY 61-3606 Hydrochloride

Cell Line	Assay Type	IC50 (nM)	Notes
MV-4-11	Growth Inhibition	7.394	Human leukemia cell line.[4]
EoL-1	Growth Inhibition	332.75	Human eosinophilic leukemia cell line.[4]
NALM-6	Growth Inhibition	417.39	Human B cell precursor leukemia cell line.[4]
RBL-2H3	Hexosaminidase Release	46	Rat basophilic leukemia cell line; measure of degranulation.[8]
Rat Peritoneal Mast Cells	Serotonin Release	17	Primary cells; measure of degranulation.[8]
U937	Respiratory Burst	35	Human monocytic cell line; measure of superoxide production.[8]
MCF-7	Mcl-1 Downregulation	-	Breast cancer cells; sensitizes to TRAIL-induced apoptosis.[7]
Multiple Myeloma (MM.1S, H929, RPMI-8266)	Growth Inhibition	Starting at 10 nM	Inhibition of cell growth and induction of apoptosis.[9]
Neuroblastoma (SH-SY5Y, SK-N-BE)	Cell Viability	Dose-dependent reduction	Reduces cell viability in both SYK-positive and SYK-negative lines.[5]

Experimental Protocols

In Vitro Kinase Assay for Syk Inhibition

This protocol is a generalized procedure for determining the IC₅₀ value of BAY 61-3606 against Syk kinase using a radiometric assay.

Materials:

- Recombinant human Syk kinase
- **BAY 61-3606 hydrochloride**
- Kinase buffer
- ATP (spiked with [γ -³²P]ATP)
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- 96-well plates
- Phosphocellulose paper
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter

Procedure:

- **Compound Preparation:** Prepare a serial dilution of BAY 61-3606 in DMSO.
- **Reaction Setup:** In a 96-well plate, add the kinase buffer, substrate, and diluted BAY 61-3606 or DMSO (vehicle control).
- **Kinase Addition:** Add the recombinant Syk kinase to each well to initiate the reaction.
- **Incubation:** Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
- **Reaction Termination:** Spot the reaction mixture onto phosphocellulose paper to stop the reaction.

- **Washing:** Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ - ^{32}P]ATP.[10]
- **Quantification:** Measure the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol describes a method to assess the effect of BAY 61-3606 on the viability of adherent or suspension cells using a luminescent ATP-based assay.

Materials:

- Target cell line (e.g., MV-4-11, MCF-7)
- Complete cell culture medium
- **BAY 61-3606 hydrochloride**
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- **Cell Seeding:** Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere (for adherent cells) or acclimate overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of BAY 61-3606 or vehicle control (DMSO).
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

- **Assay Reagent Addition:** Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
- **Lysis and Signal Stabilization:** Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
- **Measurement:** Measure the luminescence using a plate reader.
- **Data Analysis:** Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-Syk

This protocol details the detection of Syk phosphorylation levels in cells treated with BAY 61-3606.

Materials:

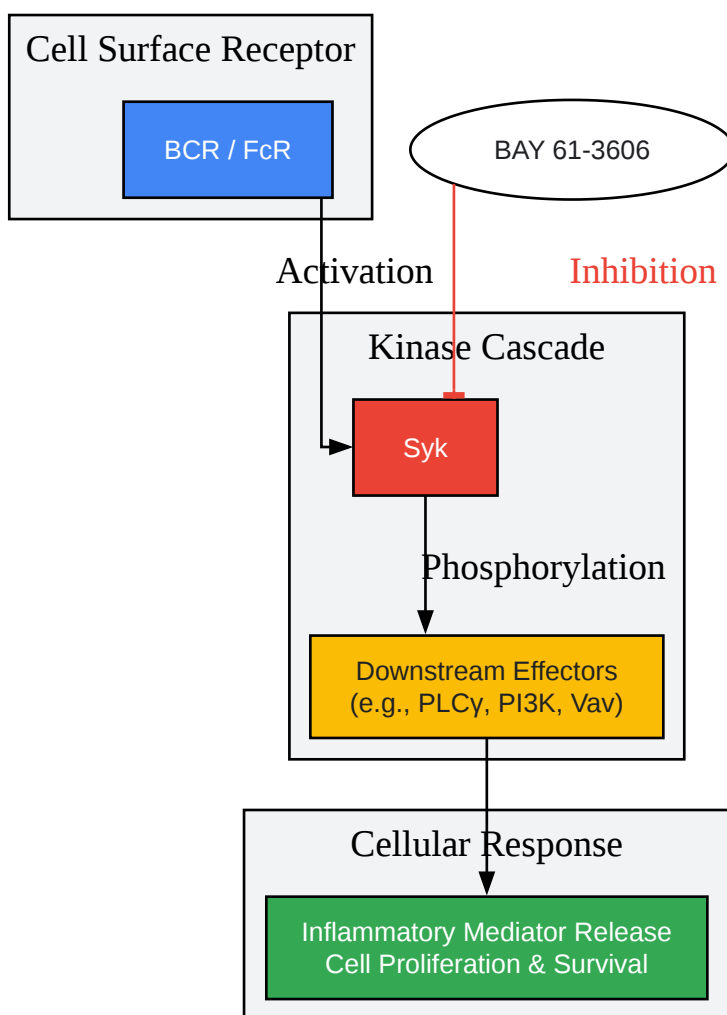
- Target cell line
- **BAY 61-3606 hydrochloride**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-phospho-Syk and anti-total-Syk)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Imaging system

Procedure:

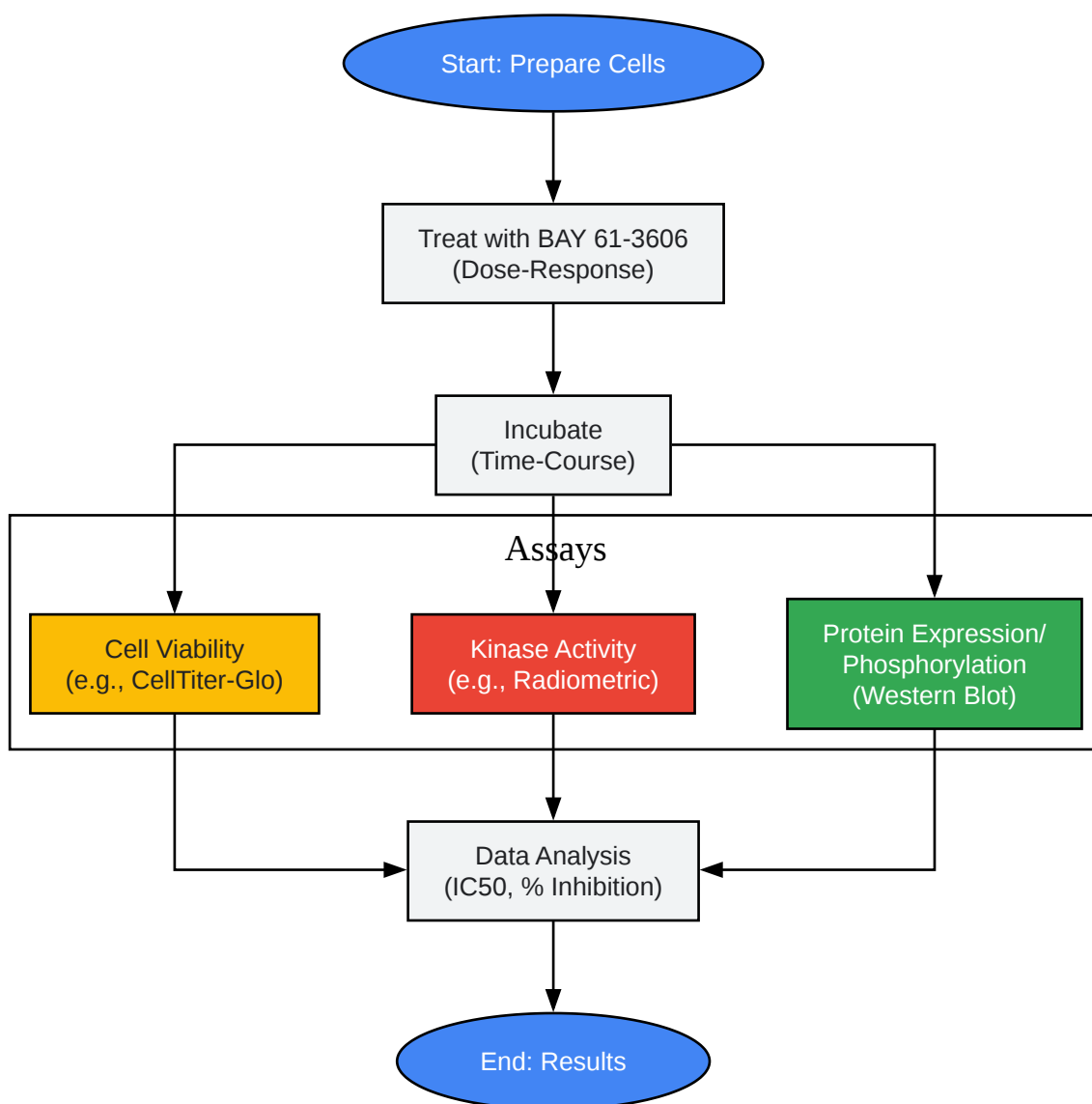
- Cell Treatment: Culture cells and treat with various concentrations of BAY 61-3606 for the desired time.
- Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Syk overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Syk.

Mandatory Visualizations



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Caption: BAY 61-3606 inhibits Syk, blocking downstream signaling and cellular responses.



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Caption: General workflow for in vitro evaluation of BAY 61-3606.

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